N-(cyclohexylmethyl)furan-2-carboxamide
Description
N-(cyclohexylmethyl)furan-2-carboxamide is a furan-2-carboxamide derivative where the amide nitrogen is substituted with a cyclohexylmethyl group. This compound belongs to a broader class of carboxamides known for diverse biological activities, including antiviral, anticancer, and antibacterial properties. The cyclohexylmethyl substituent introduces steric bulk and lipophilicity, which may influence solubility, bioavailability, and target interactions compared to other derivatives .
Properties
IUPAC Name |
N-(cyclohexylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-12(11-7-4-8-15-11)13-9-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZIOXGPJXUTCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(cyclohexylmethyl)furan-2-carboxamide can be synthesized through the reaction of furan-2-carboxylic acid with cyclohexylmethylamine. The reaction typically involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(cyclohexylmethyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Cyclohexylmethylamine derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
N-(cyclohexylmethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The furan ring and carboxamide group can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit enzyme activity or modulate receptor function, resulting in therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Structural Analogues
N-(4-Bromophenyl)furan-2-carboxamide
- Synthesis : Synthesized via reaction of furan-2-carbonyl chloride with 4-bromoaniline in dichloromethane (DCM) and triethylamine, yielding 94% at room temperature .
- Functionalization : Undergoes Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids to generate derivatives (32–83% yields). Electron-donating groups on boronic acids enhance yields .
- Key Difference : The aromatic 4-bromophenyl group contrasts with the aliphatic cyclohexylmethyl in the target compound, impacting electronic properties and synthetic versatility.
N-Cyclohexyl-5-nitrofuran-2-carboxamide (22a)
- Synthesis : Derived from cyclohexylamine and 5-nitrofuran-2-carbonyl chloride. Purified via column chromatography .
- Comparison: The nitro substituent on the furan ring distinguishes it from the non-substituted furan in N-(cyclohexylmethyl)furan-2-carboxamide, likely altering redox properties and target selectivity .
N-(1,3,4-Thiadiazol-2-yl)furan-2-carboxamide
- Activity : Exhibits potent VEGFR-2 inhibition (IC₅₀ = 7.4–7.6 nM) via docking studies. The thiadiazole ring contributes to π-stacking interactions with the receptor .
- Key Difference : Heterocyclic substituents like thiadiazole enhance binding to kinase targets, whereas the cyclohexylmethyl group may favor hydrophobic interactions .
Functional Analogues
(E)-N-(2-(4-Methoxystyryl)phenyl)furan-2-carboxamide
- Activity : Demonstrates chemopreventive activity in HCT116 colon cancer cells by modulating lipid metabolism in cancer stem cells (CSCs) .
- Comparison: The styryl group enables conjugation and planar geometry, facilitating DNA intercalation or enzyme inhibition, unlike the non-conjugated cyclohexylmethyl group .
N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide
- Antiviral Activity: Targets the conserved 2C protein of enteroviruses (EVs) and rhinoviruses (RVs), inhibiting viral replication. Fluorine and methoxy groups enhance binding to the hydrophobic pocket .
- Key Difference : Dual aromatic substituents optimize steric and electronic complementarity to the 2C protein, while the cyclohexylmethyl group may alter pharmacokinetics .
Comparative Analysis Table
Key Research Findings
- Synthetic Flexibility : Furan-2-carboxamides are synthetically versatile, with substituents tailored for specific targets. Aromatic and heterocyclic groups improve binding to enzymes (e.g., kinases), while aliphatic groups like cyclohexylmethyl may enhance blood-brain barrier penetration .
- Biological Activity Trends : Electron-withdrawing groups (e.g., nitro) and planar structures (e.g., styryl) correlate with anticancer and antiviral activities, whereas bulky aliphatic groups may prioritize pharmacokinetic properties over potency .
- Unmet Potential: this compound remains understudied compared to its analogues. Its unique substituent warrants exploration in neuroactive or biofilm-disrupting applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
